N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine
Description
N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine is a chemical compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[2.2.2]octane framework is a common motif in many natural products and synthetic compounds, making it a valuable structure for research and development.
Properties
IUPAC Name |
N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-2-13(11-16-9-1)10-15-14-6-3-12(4-7-14)5-8-14/h12-13,15H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQBPEAJHRDPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC23CCC(CC2)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine typically involves the formation of the bicyclo[2.2.2]octane core followed by the introduction of the oxan-3-ylmethyl group and the amine functionality. One common approach is the [4+2] cycloaddition reaction, which can be catalyzed by various reagents under mild conditions. The reaction conditions often include the use of organic bases and metal-free environments to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the oxan-3-ylmethyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the bicyclo[2.2.2]octane core or the oxan-3-ylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted bicyclo[2.2.2]octane compounds.
Scientific Research Applications
N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of bicyclic structures on biological systems. It may also serve as a ligand for binding studies.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its activity against various biological targets.
Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes, receptors, or other proteins. The oxan-3-ylmethyl group and the amine functionality may also contribute to the compound’s activity by forming hydrogen bonds or electrostatic interactions with target molecules. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octan-1-amine: This compound shares the bicyclic core but lacks the oxan-3-ylmethyl group.
N-(oxan-3-ylmethyl)cyclohexanamine: This compound has a similar oxan-3-ylmethyl group but features a cyclohexane ring instead of the bicyclo[2.2.2]octane core.
N-(oxan-3-ylmethyl)bicyclo[2.2.1]heptan-1-amine: This compound has a similar structure but with a bicyclo[2.2.1]heptane core.
Uniqueness
N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine is unique due to the combination of its bicyclic core and the oxan-3-ylmethyl group. This combination provides distinct chemical and biological properties that are not observed in similar compounds. The bicyclo[2.2.2]octane framework offers rigidity and stability, while the oxan-3-ylmethyl group introduces additional functional versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
